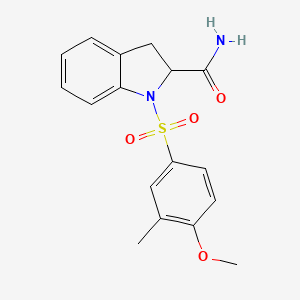

![molecular formula C8H15NO B3000628 (3Ar,6aS)-3,3-dimethyl-1,2,3a,4,6,6a-hexahydrofuro[3,4-b]pyrrole CAS No. 2307782-29-0](/img/structure/B3000628.png)

(3Ar,6aS)-3,3-dimethyl-1,2,3a,4,6,6a-hexahydrofuro[3,4-b]pyrrole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a type of pyrrole, which is a heterocyclic aromatic organic compound . Pyrroles are typically colorless, but they may become colored depending on the substituents attached to the ring .

Synthesis Analysis

Pyrroles can be synthesized through several methods, including the Paal-Knorr Pyrrole Synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines .Molecular Structure Analysis

The structure of pyrroles generally consists of a five-membered ring with alternating single and double bonds. The ring contains one nitrogen atom and four carbon atoms .Chemical Reactions Analysis

Pyrroles can undergo a variety of chemical reactions, including N-substitution with alkyl halides, sulfonyl chlorides, and benzoyl chloride .Physical And Chemical Properties Analysis

Pyrroles are typically liquid at room temperature and have a characteristic odor. They are slightly soluble in water but more soluble in organic solvents .Wissenschaftliche Forschungsanwendungen

Synthesis and Structure Analysis

Synthesis Pathways : The synthesis of pyrrole derivatives, such as those related to (3Ar,6aS)-3,3-dimethyl-1,2,3a,4,6,6a-hexahydrofuro[3,4-b]pyrrole, often involves condensation reactions and specific catalysts. For instance, the synthesis of dimethyl pyrroles can be achieved using Paal-Knorr condensation with the aid of uranyl nitrate hexahydrate as a catalyst under ultrasound irradiation (Satyanarayana & Sivakumar, 2011).

Crystal Structure Determination : Crystallographic studies are crucial for understanding the structure and properties of pyrrole derivatives. The crystal structure of pyrrole compounds can be determined through X-ray diffraction analysis, as done for various pyrrole derivatives (Zhuang Hong, 2000).

Chemical and Physical Properties

Magnetic Nonequivalence in NMR : Pyrrole derivatives are used to demonstrate magnetic nonequivalence in proton NMR experiments. For example, the bicyclic compound 3a,6a-diethoxycarbonyl-2,5-dimethyl-1,4-dioxo-octahydropyrrolo[3,4-c]pyrrole was used to exhibit magnetic nonequivalence for methylene protons (Welch, 1997).

Spectroscopic Analysis : Spectroscopic methods like FT-IR, NMR, and UV-Vis are essential for characterizing the structure of pyrrole derivatives. For instance, ethyl 4-[(benzoyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate was characterized using these techniques, providing insights into the compound's electronic structure (Singh, Kumar, Tiwari, & Rawat, 2013).

Applications in Material Science and Chemistry

Chemosensors Development : Pyrrole derivatives like Pyreno[2,1-b]pyrrole have been used as selective chemosensors for fluoride ions, demonstrating remarkable colorimetric and fluorescent changes useful for real-time applications (Lin et al., 2007).

Luminescent Polymers : Polymers containing pyrrolo[3,4-c]pyrrole-1,4-dione units exhibit strong fluorescence and solubility in organic solvents, making them useful in various applications, including light-emitting devices (Zhang & Tieke, 2008).

Wirkmechanismus

Target of Action

The primary targets of the compound (3Ar,6aS)-3,3-dimethyl-1,2,3a,4,6,6a-hexahydrofuro[3,4-b]pyrrole are currently unknown. The compound is part of a collection of unique chemicals provided for early discovery researchers

Biochemical Pathways

The compound’s influence on various biochemical pathways and their downstream effects are subjects of current research .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(3aR,6aS)-3,3-dimethyl-1,2,3a,4,6,6a-hexahydrofuro[3,4-b]pyrrole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-8(2)5-9-7-4-10-3-6(7)8/h6-7,9H,3-5H2,1-2H3/t6-,7+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNFJAUHXPZKRIA-NKWVEPMBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC2C1COC2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CN[C@H]2[C@@H]1COC2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(m-tolyl)-3-(o-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B3000545.png)

![Tert-butyl 3-[(5-chloropyrazin-2-yl)methyl-methylamino]azetidine-1-carboxylate](/img/structure/B3000548.png)

![2-(8-Ethoxyimidazo[1,2-a]pyridin-2-yl)ethanamine dihydrochloride](/img/structure/B3000551.png)

![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3-phenoxybenzamide](/img/structure/B3000552.png)

![2,4-difluoro-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B3000553.png)

![1-({4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl}methyl)-4-methylpiperidine](/img/structure/B3000556.png)

![N-[(2-Ethyl-1,2,4-triazol-3-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B3000558.png)

![(Z)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-(m-tolyl)acrylonitrile](/img/structure/B3000559.png)

![1-(2-chlorophenyl)-3-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)urea](/img/structure/B3000560.png)

![6-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3000566.png)

![4-[(4-Aminopiperidin-1-yl)methyl]benzonitrile dihydrochloride](/img/no-structure.png)